methyl 4-{[(2,4-dimethyl-5-nitrophenyl)sulfonyl]amino}benzoate
Overview
Description
Methyl 4-{[(2,4-dimethyl-5-nitrophenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C16H16N2O6S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2,4-dimethyl-5-nitrophenyl)sulfonyl]amino}benzoate typically involves a multi-step process:
Nitration: The starting material, 2,4-dimethylphenyl, undergoes nitration to introduce a nitro group at the 5-position.
Sulfonylation: The nitro compound is then subjected to sulfonylation using a sulfonyl chloride reagent to form the sulfonamide intermediate.
Coupling Reaction: The sulfonamide intermediate is coupled with methyl 4-aminobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2,4-dimethyl-5-nitrophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Reduction: 4-{[(2,4-dimethyl-5-aminophenyl)sulfonyl]amino}benzoate.
Substitution: Various substituted sulfonamides.
Hydrolysis: 4-{[(2,4-dimethyl-5-nitrophenyl)sulfonyl]amino}benzoic acid.
Scientific Research Applications
Methyl 4-{[(2,4-dimethyl-5-nitrophenyl)sulfonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and anti-inflammatory properties.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of methyl 4-{[(2,4-dimethyl-5-nitrophenyl)sulfonyl]amino}benzoate involves its interaction with biological targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoate: Lacks the nitro group, which affects its reactivity and biological activity.
Methyl 4-{[(2,4-dimethyl-5-chlorophenyl)sulfonyl]amino}benzoate: Contains a chlorine atom instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
Methyl 4-{[(2,4-dimethyl-5-nitrophenyl)sulfonyl]amino}benzoate is unique due to the presence of both nitro and sulfonyl groups, which confer distinct reactivity and potential for diverse applications in medicinal and materials chemistry.
Properties
IUPAC Name |
methyl 4-[(2,4-dimethyl-5-nitrophenyl)sulfonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-10-8-11(2)15(9-14(10)18(20)21)25(22,23)17-13-6-4-12(5-7-13)16(19)24-3/h4-9,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDQBVAUBLOYDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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